5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Overview
Description
5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indole ring fused with a triazine ring, along with an ethyl group and a piperidinoethylsulfanyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting with the preparation of the indole and triazine precursors. One common method involves the condensation of 5-ethylisatin with a suitable triazine derivative under acidic conditions. The resulting intermediate is then reacted with 2-piperidinoethanethiol in the presence of a base to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with molecular targets such as iron ions. The compound can chelate iron, disrupting cellular iron homeostasis and leading to the inhibition of cell proliferation and induction of apoptosis. This mechanism is particularly relevant in the context of cancer therapy, where rapidly proliferating cancer cells have a higher iron requirement .
Comparison with Similar Compounds
Similar Compounds
Deferoxamine: A hexadentate iron chelator used in the treatment of iron overload.
Deferasirox: A tridentate iron chelator with significant anticancer activity.
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological functions.
Uniqueness
5-ETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is unique due to its specific combination of an indole and triazine ring system, along with the piperidinoethylsulfanyl moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-ethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5S/c1-2-23-15-9-5-4-8-14(15)16-17(23)19-18(21-20-16)24-13-12-22-10-6-3-7-11-22/h4-5,8-9H,2-3,6-7,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCSNIJOYRMWPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCCN4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323570 | |
Record name | 5-ethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
296772-15-1 | |
Record name | 5-ethyl-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201323570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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